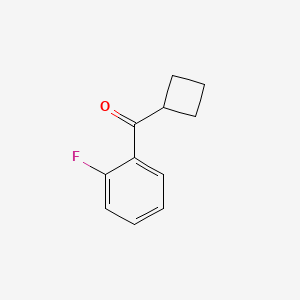

2-Fluorophenyl cyclobutyl ketone

説明

BenchChem offers high-quality 2-Fluorophenyl cyclobutyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorophenyl cyclobutyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

cyclobutyl-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDADPFNGLVOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642538 | |

| Record name | Cyclobutyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-94-8 | |

| Record name | Cyclobutyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

High-Resolution Mass Spectrometry Fragmentation Pathways of 2-Fluorophenyl Cyclobutyl Ketone

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodology Guide

Introduction & Structural Dynamics

2-Fluorophenyl cyclobutyl ketone (C₁₁H₁₁FO, MW = 178.20 g/mol ) is a structurally intriguing molecule frequently encountered as a scaffold in medicinal chemistry. It features an electron-withdrawing ortho-fluorinated aryl group conjugated to a carbonyl, which is in turn bonded to a highly strained four-membered cyclobutyl ring. Understanding its electron ionization (EI) mass spectrometry fragmentation is critical for researchers conducting structural elucidation or pharmacokinetic tracking. This guide breaks down the causal mechanisms driving its fragmentation, moving beyond empirical observation to thermodynamic and structural rationale.

Core Fragmentation Mechanisms (Causality & Logic)

Alpha-Cleavage and Acylium Ion Stabilization

Upon standard 70 eV electron ionization, the initial electron ejection predominantly occurs at the carbonyl oxygen lone pair, generating the molecular radical cation (M⁺•) at m/z 178. Because the carbonyl group is highly polarized, the most thermodynamically favorable primary fragmentation is the 1 adjacent to the carbonyl[1].

-

Formation of the 2-Fluorobenzoyl Cation (m/z 123): Cleavage of the cyclobutyl-carbonyl bond results in the expulsion of a cyclobutyl radical (•C₄H₇, 55 Da). The remaining fragment is the2 at m/z 123. This ion typically forms the base peak due to the extreme resonance stabilization of the acylium triple bond (Ar-C≡O⁺). While the electronegative fluorine atom inductively pulls electron density, the resonance stabilization from the aromatic ring remains the dominant stabilizing force[2].

-

Formation of the Cyclobutanecarbonyl Cation (m/z 83): Alternatively, α-cleavage of the aryl-carbonyl bond expels a 2-fluorophenyl radical (•C₆H₄F, 95 Da), yielding the[C₅H₇O]⁺ cation at m/z 83. This pathway is generally less favored than the formation of the aryl acylium ion due to the superior charge stabilization provided by the 3[3].

Strain-Driven Retro-[2+2] Cleavage (Ethylene Loss)

Cyclobutyl ketones exhibit a highly diagnostic fragmentation pathway driven by the release of ring strain. Unlike flexible aliphatic chains that undergo the classic McLafferty rearrangement, the conformationally restricted cyclobutyl ring preferentially undergoes a 4[4].

-

Formation of the Enol Radical Cation (m/z 150): The molecular ion undergoes homolytic cleavage of the cyclobutane ring, expelling a neutral ethylene molecule (C₂H₄, 28 Da). This results in a fragment at m/z 150, corresponding to the radical cation of 1-(2-fluorophenyl)ethen-1-ol. This neutral loss of 28 Da from the molecular ion is a hallmark of cyclobutyl systems[4].

Secondary Decompositions (CO and HF Loss)

The primary fragments undergo subsequent unimolecular decompositions driven by the expulsion of highly stable neutral molecules:

-

Loss of Carbon Monoxide: The 2-fluorobenzoyl cation (m/z 123) readily loses CO (28 Da) to form the 5 [C₆H₄F]⁺ at m/z 95[5].

-

Loss of Hydrogen Fluoride: The m/z 95 fragment can further decay via the loss of neutral HF (20 Da) to yield the[C₆H₃]⁺ cation at m/z 75. The loss of HF is a characteristic signature of ortho-fluorinated aromatic systems, where spatial proximity facilitates the elimination[5].

Quantitative Data Summary

The table below summarizes the expected quantitative distribution of fragments based on the thermodynamic stability of the resulting ions.

| Fragment Ion | m/z | Expected Relative Abundance (%) | Structural Assignment | Neutral Loss |

| M⁺• | 178 | 15 - 25 | Molecular radical cation | None |

| [M - C₂H₄]⁺• | 150 | 40 - 60 | 1-(2-fluorophenyl)ethen-1-ol | Ethylene (28 Da) |

| [C₇H₄FO]⁺ | 123 | 100 (Base Peak) | 2-Fluorobenzoyl cation | Cyclobutyl radical (55 Da) |

| [C₆H₄F]⁺ | 95 | 30 - 50 | 2-Fluorophenyl cation | Carbon monoxide (28 Da) |

| [C₅H₇O]⁺ | 83 | 10 - 20 | Cyclobutanecarbonyl cation | 2-Fluorophenyl radical (95 Da) |

| [C₆H₃]⁺ | 75 | 15 - 30 | Phenyl-like cation | Hydrogen fluoride (20 Da) |

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To ensure high-fidelity data acquisition and prevent false-positive structural assignments, the following self-validating protocol must be executed:

Step 1: Instrument Calibration & Tuning

-

Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present at standard relative abundances to ensure accurate mass assignment across the m/z 50–650 range.

Step 2: Sample Preparation & Internal Standardization

-

Dissolve 2-Fluorophenyl cyclobutyl ketone in GC-grade dichloromethane (CH₂Cl₂) to a final concentration of 10 µg/mL.

-

Self-Validation Check: Incorporate an internal standard (e.g., fluorobenzene, 5 µg/mL) to validate ionization efficiency and normalize retention times.

Step 3: Chromatographic Separation

-

Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 µm).

-

Set the inlet temperature to 250°C with a split ratio of 10:1.

-

Program the oven: hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 min to ensure complete elution of the analyte and prevent carryover.

Step 4: Electron Ionization (EI) & Data Acquisition

-

Maintain the MS transfer line at 280°C and the ion source at 230°C. Apply a standard electron energy of 70 eV.

-

Scan the quadrupole mass analyzer from m/z 40 to 300.

-

Self-Validation Check: Validate the fragmentation pattern by confirming the isotopic distribution. The M⁺• peak at m/z 178 must exhibit an M+1 peak at m/z 179 with an approximate relative abundance of 12% (accounting for the natural ¹³C distribution of 11 carbon atoms).

Visualizing the Fragmentation Logic

EI-MS fragmentation cascade of 2-Fluorophenyl cyclobutyl ketone.

References

1.[3] Title: A Comparative Guide to the Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones Source: Benchchem URL:

2.[1] Title: 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry Source: NC State University Libraries URL:

3.[2] Title: 2-[(2-Fluorobenzoyl)amino]benzoic Acid|CAS 18600-60-7 Source: Benchchem URL:

4.[4] Title: Carbon-Carbon Bond Dissociation Energies in the Cycloalkanes Source: AIP Publishing URL:

5.[5] Title: Cyano- and Ketone-Containing Selenoesters as Multi-Target Compounds against Resistant Cancers Source: MDPI URL:

Sources

- 1. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 2-[(2-Fluorobenzoyl)amino]benzoic Acid|CAS 18600-60-7 [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. mdpi.com [mdpi.com]

Crystallographic Elucidation of 2-Fluorophenyl Cyclobutyl Ketone: Methodologies for Low-Melting Fluorinated Aryl Ketones

2-Fluorophenyl cyclobutyl ketone (CAS 898790-94-8) is a highly versatile synthetic building block frequently utilized in the development of central nervous system (CNS) therapeutics and agrochemicals. The cyclobutyl moiety introduces critical conformational restriction, while the ortho-fluorine atom modulates lipophilicity, metabolic stability, and target-binding affinity through halogen bonding.

Because this compound is a liquid or a very low-melting solid at ambient temperatures (boiling point ~101.8 °C), obtaining its single-crystal X-ray diffraction (SCXRD) structure presents a significant analytical challenge. This technical whitepaper details the theoretical conformational landscape of 2-fluorophenyl cyclobutyl ketone and outlines the definitive crystallographic workflows—specifically in situ cryo-crystallography and chemical derivatization—required to elucidate its three-dimensional structure.

Conformational Theory and Stereoelectronic Effects

Before attempting crystallization, it is crucial to understand the energetic landscape of the molecule, as this dictates its packing behavior in the solid state.

-

Aryl-Carbonyl Dihedral Twist: In unsubstituted phenyl ketones, the carbonyl group tends to remain coplanar with the aromatic ring to maximize π -conjugation. However, the highly electronegative ortho-fluorine atom in 2-fluorophenyl cyclobutyl ketone creates severe electrostatic repulsion with the carbonyl oxygen. To minimize this dipole-dipole clash, the molecule is forced out of coplanarity. The O=C−CAr−CAr(F) torsion angle typically twists by 30° to 50°, a feature that must be carefully monitored during crystallographic refinement to ensure the model makes chemical sense.

-

Cyclobutane Puckering: To alleviate Pitzer strain (eclipsing interactions between adjacent methylene protons), the cyclobutane ring does not remain planar. It adopts a puckered "butterfly" conformation. In the solid state, this puckering often manifests as dynamic or static positional disorder. Crystallographers must anticipate modeling the C3 and C4 carbons over two discrete positions (using PART instructions in refinement software) to accurately represent the electron density.

Crystallization Strategies for Low-Melting Ketones

To overcome the physical state of the compound, researchers must employ one of two self-validating workflows: physically forcing the liquid into a crystalline lattice via thermal gradients, or chemically altering it to form a stable solid [3].

Workflow comparing in situ cryo-crystallization and derivatization for low-melting ketones.

Protocol A: In Situ Cryo-Crystallography (Zone Melting)

This method yields the true structure of the pure compound by capturing the short-range local structures of the liquid as it transitions into long-range crystalline order.

-

Sample Loading: Draw ~2-3 μ L of pure liquid 2-fluorophenyl cyclobutyl ketone into a 0.3 mm thin-walled Lindemann glass capillary via capillary action. Flame-seal both ends to prevent evaporation.

-

Mounting: Affix the capillary to a goniometer head on the X-ray diffractometer.

-

Flash Cooling: Plunge the sample temperature to 100 K using an Oxford Cryosystems N2 cryostream. The liquid will typically form an amorphous glass.

-

Zone Melting (Annealing): Gradually raise the temperature to just below the compound's melting point (glass transition phase). Use a localized IR laser or mechanically adjust the cryostream nozzle to create a thermal gradient along the capillary.

-

Seed Propagation: Allow a single crystalline domain to nucleate and propagate along the capillary axis. Verify single-crystal quality by taking 10-second X-ray rotation photographs. If powder rings are observed, melt the sample and repeat the annealing process until sharp, discrete diffraction spots appear.

Protocol B: 2,4-Dinitrophenylhydrazone (2,4-DNPH) Derivatization

If the pure liquid persistently forms a glass, derivatization is the gold standard. The bulky, rigid 2,4-DNP group promotes strong intermolecular π−π stacking and hydrogen bonding, virtually guaranteeing a highly diffracting solid.

-

Reaction: Dissolve 2-fluorophenyl cyclobutyl ketone (1.0 eq) in ethanol. Add Brady's reagent (2,4-dinitrophenylhydrazine dissolved in methanol/sulfuric acid, 1.1 eq).

-

Precipitation: Stir at room temperature for 30 minutes until a yellow/orange precipitate forms.

-

Recrystallization: Filter the solid and dissolve it in a minimal amount of boiling ethyl acetate. Allow the solution to cool to room temperature, then loosely cap the vial to permit slow solvent evaporation over 48–72 hours.

-

Harvesting: Isolate the resulting block-like crystals and mount a suitable specimen (approx. 0.2×0.2×0.1 mm) on a MiTeGen loop using perfluoropolyether oil.

X-ray Diffraction Data Acquisition and Processing

The integrity of a crystallographic model relies entirely on rigorous data collection and the mathematical resolution of the phase problem.

Crystallographic data processing pipeline from raw frames to validated CIF.

Step-by-Step Computational Workflow

-

Data Collection: Collect full-sphere diffraction data at 100 K using Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation ( λ=1.54184 Å) for enhanced anomalous dispersion if absolute structure determination is required.

-

Integration and Absorption Correction: Integrate raw frames using software such as APEX4. Apply a multi-scan absorption correction (e.g., SADABS) to correct for X-ray attenuation through the sample and the capillary glass.

-

Structure Solution: Solve the structure using SHELXT [1]. This software employs a highly efficient dual-space algorithm that expands the data to the P1 space group, applies origin shifts, and searches for electron density peaks to automatically assign chemical elements. It is particularly adept at solving light-atom structures without requiring heavy-atom phasing.

-

Structure Refinement: Import the initial .res file into Olex2 [2], a comprehensive graphical interface for SHELXL.

-

Perform full-matrix least-squares refinement on F2 .

-

Refine all non-hydrogen atoms anisotropically (represented as thermal ellipsoids).

-

Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for methylene/aryl protons).

-

-

Validation (Self-Validating Metrics): A structurally sound model must converge with an R1 value (discrepancy between observed and calculated structure factors) below 5% (0.05) and a wR2 value below 15% (0.15). The Goodness-of-Fit (GoF) should be approximately 1.0. Finally, the residual electron density map ( Δρmax/Δρmin ) must not exceed ±0.5eA˚−3 , proving no atoms were missed or incorrectly assigned.

Quantitative Data Summaries

The following tables summarize the theoretical crystallographic parameters and key geometric features expected for 2-fluorophenyl cyclobutyl ketone and its 2,4-DNPH derivative, based on standard stereochemical constraints for these functional groups.

Table 1: Expected Crystallographic Parameters

| Parameter | Pure Ketone (in situ) | 2,4-DNPH Derivative |

| Formula | C11H11FO | C17H15FN4O4 |

| Formula Weight | 178.20 g/mol | 358.33 g/mol |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P1ˉ |

| Temperature | 100(2) K | 100(2) K |

| Z (Molecules/cell) | 4 | 2 |

| Primary Intermolecular Forces | Weak C-H···F, C-H···O | Strong N-H···O, π−π stacking |

Table 2: Key Theoretical Bond Lengths and Torsion Angles

| Structural Feature | Expected Value Range | Causality / Chemical Significance |

| C=O Bond Length | 1.21 – 1.23 Å | Standard ketone double bond character. |

| CAr−F Bond Length | 1.34 – 1.36 Å | Highly polarized, withdrawing electron density via σ -induction. |

| O=C−CAr−CAr(F) Torsion | 30° – 50° | Twist required to minimize electrostatic clash between F and O lone pairs. |

| Cyclobutane Puckering Angle | 20° – 35° | "Butterfly" fold to relieve eclipsing interactions of CH2 protons. |

References

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

-

Thomas, S. P., et al. (2023). Variable Cl···O Halogen Bonding Modes in Dimorphs of a Room Temperature Liquid Ethyl Chloroformate Revealed by In Situ Cryo-Crystallography. Crystal Growth & Design, 23(6), 4414-4423. URL:[Link]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Fluorophenyl Cyclobutyl Ketone

Abstract

This technical guide provides a comprehensive analysis of the predicted infrared (IR) absorption spectrum of 2-Fluorophenyl cyclobutyl ketone. As a molecule incorporating an aromatic system, a halogen substituent, a strained cycloalkane, and a conjugated carbonyl group, its IR spectrum presents a rich source of structural information. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the principal absorption bands. We will deconstruct the molecule's vibrational modes, explain the electronic and structural factors influencing their frequencies, and provide a validated experimental protocol for acquiring a high-quality spectrum.

Introduction to IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of specific vibrational modes within the molecule, such as the stretching and bending of chemical bonds. Because each functional group possesses a characteristic set of vibrational frequencies, an IR spectrum serves as a molecular "fingerprint," enabling the identification of these groups and the elucidation of the overall molecular structure. For a complex molecule like 2-Fluorophenyl cyclobutyl ketone, IR spectroscopy is an invaluable tool for confirming its synthesis and purity by identifying the key structural motifs.

Molecular Structure and Vibrational Analysis

To accurately predict and interpret the IR spectrum, we must first analyze the constituent parts of 2-Fluorophenyl cyclobutyl ketone. The structure combines several features, each with distinct vibrational signatures that are influenced by their electronic and spatial interplay.

Caption: Molecular structure of 2-Fluorophenyl cyclobutyl ketone with key functional groups highlighted.

The primary functional groups and structural elements are:

-

Aryl Ketone: The carbonyl (C=O) group is directly attached to the phenyl ring, creating a conjugated system.

-

Fluorinated Aromatic Ring: An ortho-substituted phenyl ring.

-

Cyclobutyl Ring: A four-membered cycloalkane ring attached to the carbonyl carbon.

Predicted Infrared Spectrum: A Detailed Analysis

The vibrational spectrum of 2-Fluorophenyl cyclobutyl ketone can be logically divided into several key regions, each providing specific structural information.

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the separation between aromatic and aliphatic C-H stretches.

-

Aromatic =C-H Stretches (3100 - 3000 cm⁻¹): The sp²-hybridized C-H bonds on the phenyl ring absorb at slightly higher frequencies than their aliphatic counterparts.[1][2] These bands are typically of weak to medium intensity and may appear as a series of small, sharp peaks.[3]

-

Aliphatic -C-H Stretches (3000 - 2850 cm⁻¹): The sp³-hybridized C-H bonds of the CH₂ groups in the cyclobutyl ring will produce absorptions just below the 3000 cm⁻¹ threshold.[4][5] Expect to see both asymmetric (~2980-2950 cm⁻¹) and symmetric (~2890-2860 cm⁻¹) stretching bands of medium intensity.

The C=O stretching vibration is one of the most intense and reliable absorptions in an IR spectrum.[6] For a simple saturated aliphatic ketone, this band appears around 1715 cm⁻¹.[7] However, in 2-Fluorophenyl cyclobutyl ketone, two primary electronic effects modify this frequency:

-

Conjugation: The delocalization of π-electrons between the phenyl ring and the carbonyl group reduces the double-bond character of the C=O bond. This weakening of the bond lowers the stretching frequency by approximately 20-30 cm⁻¹.[7][8][9]

-

Inductive Effect: The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I effect). This effect tends to pull electron density away from the carbonyl group, slightly increasing the C=O bond order and shifting the absorption to a higher frequency.

The final position of the carbonyl band is a balance of these opposing effects. Conjugation is typically the dominant factor, placing the band in the range for aryl ketones (1685-1666 cm⁻¹).[7] The inductive effect of the fluorine will likely shift it toward the higher end of this range. Therefore, a strong, sharp absorption is predicted around 1680-1690 cm⁻¹ .

This portion of the fingerprint region contains several important vibrations.

-

Aromatic C=C Stretches (1600 - 1450 cm⁻¹): The phenyl ring exhibits characteristic in-ring carbon-carbon stretching vibrations. These typically appear as a set of two to four sharp bands of variable intensity, commonly near 1600, 1585, 1500, and 1450 cm⁻¹.[1][10]

-

C-F Stretch (1270 - 1210 cm⁻¹): The carbon-fluorine bond gives rise to a strong absorption. For aryl fluorides, this band is typically found in the 1270-1210 cm⁻¹ range. Its high intensity is due to the large change in dipole moment during the vibration.[11]

-

Aliphatic C-H Bending (Scissoring) (~1465 cm⁻¹): The CH₂ groups of the cyclobutyl ring will have a characteristic scissoring (bending) vibration around 1465 cm⁻¹. This may overlap with one of the aromatic C=C stretching bands.[4]

This region contains complex vibrations, including C-H out-of-plane bending and ring deformations, that are unique to the entire molecule.

-

Aromatic C-H Out-of-Plane (OOP) Bending (~760-740 cm⁻¹): The position of the strong C-H "oop" bands is highly diagnostic of the substitution pattern on the aromatic ring.[1][2] For an ortho-disubstituted ring, a strong, single absorption is expected in the 770-735 cm⁻¹ range.

-

Cyclobutyl Ring Vibrations: The four-membered ring itself has characteristic deformation and puckering vibrations. While some of these occur at very low frequencies, absorption bands related to the ring system can be found in the fingerprint region, such as at ~898 cm⁻¹ for an unsubstituted cyclobutane ring.[4][12] These bands are often weak to medium in intensity.

Summary of Predicted IR Absorption Bands

The following table summarizes the expected key absorption bands for 2-Fluorophenyl cyclobutyl ketone, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Weak-Medium | =C-H Stretch | Aromatic Ring |

| 3000 - 2850 | Medium | -C-H Stretch (asymmetric & symmetric) | Cyclobutyl Ring |

| 1680 - 1690 | Strong, Sharp | C=O Stretch (conjugated) | Aryl Ketone |

| 1600 - 1585 | Medium-Strong | C=C In-Ring Stretch | Aromatic Ring |

| 1500 - 1450 | Medium-Strong | C=C In-Ring Stretch | Aromatic Ring |

| ~1465 | Medium | CH₂ Scissoring | Cyclobutyl Ring |

| 1270 - 1210 | Strong | C-F Stretch | Aryl Fluoride |

| 770 - 735 | Strong | C-H Out-of-Plane Bend (ortho-subst.) | Aromatic Ring |

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality, verifiable IR spectrum of 2-Fluorophenyl cyclobutyl ketone, a standardized protocol is essential. The following procedure outlines the KBr pellet method, suitable for solid samples.

Caption: Standard workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

-

Reagent and Equipment Preparation:

-

Ensure the 2-Fluorophenyl cyclobutyl ketone sample is pure and dry.

-

Use high-purity, spectroscopy-grade potassium bromide (KBr), and keep it in a desiccator to prevent moisture absorption, which introduces broad O-H bands around 3400 cm⁻¹.

-

Thoroughly clean and dry the agate mortar and pestle.

-

-

Sample Preparation (KBr Pellet):

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The ratio should be roughly 1:100.

-

Combine the sample and KBr in the agate mortar. Gently mix, then grind vigorously for 2-5 minutes until the mixture is a fine, homogeneous powder. Inhomogeneity leads to scattering of IR light and a poor-quality spectrum.

-

Transfer the powder to the die of a hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

-

-

Spectrum Acquisition (FT-IR Spectrometer):

-

Background Scan: Ensure the sample compartment is empty and closed. Perform a background scan to measure the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). The instrument will automatically subtract this from the sample spectrum.

-

Sample Scan: Mount the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Use the spectrometer software to label the wavenumbers of significant absorption bands.

-

Compare the experimental peak positions and relative intensities with the predicted values in Section 4 to confirm the structure of 2-Fluorophenyl cyclobutyl ketone.

-

Conclusion

The infrared spectrum of 2-Fluorophenyl cyclobutyl ketone is predicted to exhibit a series of characteristic absorption bands that unequivocally confirm its complex structure. The most diagnostic of these are the strong, conjugated carbonyl stretch near 1685 cm⁻¹, the distinct aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, the intense C-F stretch around 1250 cm⁻¹, and the strong out-of-plane bending band near 750 cm⁻¹ confirming the ortho-substitution pattern. By following the detailed experimental protocol, a high-quality spectrum can be obtained, providing robust analytical evidence for researchers in synthetic chemistry and drug discovery.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][13][14][15][16][17]

-

University of Calgary. Carbonyl Compounds IR Spectroscopy. [Link][18]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link][19][20][21][22][23]

-

Michigan State University, Department of Chemistry. Infrared Spectrometry. [Link][8]

-

UCLA, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Aromatics. [Link][1]

-

e-PG Pathshala. Characteristic vibrational frequencies of functional groups. [Link][9]

-

Doc Brown's Chemistry. Infrared spectrum of cyclobutane. [Link][4]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link][6]

-

UCLA, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Ketones. [Link][7]

-

International Journal of Advanced Scientific Research. Study of the composition of aromatic hydrocarbons using IR spectroscopy. [Link][2]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link][3]

-

Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link][10]

-

Defense Technical Information Center (DTIC). Vibrational Spectra of Substituted Cyclobutane Compounds. [Link][12]

-

Journal of the American Chemical Society. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link][11]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. [Link][5]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. allscientificjournal.com [allscientificjournal.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 14. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 15. Bioregistry - Spectral Database for Organic Compounds ID [bioregistry.io]

- 16. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 17. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 18. chem.pg.edu.pl [chem.pg.edu.pl]

- 19. Welcome to the NIST WebBook [webbook.nist.gov]

- 20. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]

- 21. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.nims.go.jp]

- 22. pubs.acs.org [pubs.acs.org]

- 23. catalog.data.gov [catalog.data.gov]

Synthesis of 2-Fluorophenyl Cyclobutyl Ketone: An Application Note and Protocol

Introduction

2-Fluorophenyl cyclobutyl ketone is a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. The cyclobutyl ketone moiety provides a rigid scaffold that can be further functionalized. This application note provides a detailed, step-by-step protocol for the synthesis of 2-Fluorophenyl cyclobutyl ketone, intended for researchers, scientists, and professionals in drug development. The described method is based on the well-established Friedel-Crafts acylation reaction, with a focus on addressing the key challenge of regioselectivity and purification of the desired ortho-isomer.

Overall Synthesis Scheme

The synthesis of 2-Fluorophenyl cyclobutyl ketone is a two-step process, starting from the commercially available cyclobutanecarboxylic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride. The second, and key, step is the Friedel-Crafts acylation of fluorobenzene with the in-situ generated or isolated cyclobutanecarbonyl chloride.

Caption: Overall two-step synthesis of 2-Fluorophenyl cyclobutyl ketone.

Part 1: Synthesis of Cyclobutanecarbonyl Chloride

Principle and Mechanistic Insight:

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent collapse of this intermediate and loss of sulfur dioxide and a chloride ion generates the acylium ion, which is then attacked by the chloride ion to yield the final acyl chloride. The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.

Experimental Protocol: Cyclobutanecarbonyl Chloride

Materials:

-

Cyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap (e.g., a bubbler with NaOH solution)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Reagent Addition: To the flask, add cyclobutanecarboxylic acid (1.0 eq) and a catalytic amount of anhydrous DMF (1-2 drops).

-

Add an excess of thionyl chloride (2.0-3.0 eq) to the flask. The reaction can be performed neat or in an inert solvent like anhydrous DCM.

-

Reaction: Gently heat the mixture to reflux (approximately 40-50 °C if using DCM, or higher for neat reaction) and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. The crude cyclobutanecarbonyl chloride is often used directly in the next step without further purification. If high purity is required, it can be distilled under reduced pressure.

Safety Precautions:

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction evolves toxic gases (HCl and SO₂). Ensure the reaction setup is properly vented to a scrubbing system.

Part 2: Friedel-Crafts Acylation for the Synthesis of 2-Fluorophenyl cyclobutyl ketone

Principle and Mechanistic Insight:

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1] In this synthesis, fluorobenzene acts as the nucleophilic aromatic substrate, and the cyclobutanecarbonyl chloride, activated by a Lewis acid catalyst (commonly anhydrous aluminum chloride, AlCl₃), serves as the electrophile.

The mechanism involves the formation of a highly electrophilic acylium ion (C₄H₇CO⁺) through the coordination of the Lewis acid to the chlorine atom of the acyl chloride, followed by the cleavage of the C-Cl bond.[2] The acylium ion is then attacked by the π-electrons of the fluorobenzene ring. The fluorine atom is an ortho, para-directing group due to its ability to donate a lone pair of electrons to stabilize the intermediate carbocation (arenium ion). However, due to the steric bulk of the incoming acylium ion, the para-substituted product, 4-fluorophenyl cyclobutyl ketone, is generally the major product.[3] The desired 2-fluorophenyl cyclobutyl ketone is formed as a minor isomer.

Caption: Mechanism of the Friedel-Crafts acylation of fluorobenzene.

Experimental Protocol: 2-Fluorophenyl cyclobutyl ketone

Materials:

-

Cyclobutanecarbonyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated and 2M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1-1.5 eq) and anhydrous DCM. Stir the mixture to form a suspension.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add cyclobutanecarbonyl chloride (1.0 eq) to the stirred suspension.

-

Addition of Fluorobenzene: To this mixture, add fluorobenzene (1.0-1.2 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by Thin Layer Chromatography, TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Caution: This is an exothermic process.

-

Work-up and Extraction:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part 3: Purification and Characterization

Challenge: Isomer Separation

As previously mentioned, the Friedel-Crafts acylation of fluorobenzene yields a mixture of ortho- and para-isomers, with the para-isomer being the major product. The separation of these positional isomers is the most critical step in obtaining pure 2-Fluorophenyl cyclobutyl ketone.

Purification Protocol:

Column Chromatography:

The most effective method for separating the ortho- and para-isomers is column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis of the crude product. The two isomers should have different Rf values, allowing for their separation. The para-isomer is typically less polar and will elute first.

Procedure for Column Chromatography:

-

Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent.

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Combine and Concentrate: Combine the fractions containing the pure desired product (the later eluting isomer, 2-Fluorophenyl cyclobutyl ketone) and remove the solvent under reduced pressure.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): ¹H NMR will show characteristic signals for the aromatic protons and the cyclobutyl protons. The coupling patterns of the aromatic protons will be distinct for the ortho- and para-isomers. ¹⁹F NMR will show a single resonance for the fluorine atom.

-

Infrared (IR) Spectroscopy: An IR spectrum will show a strong absorption band for the carbonyl (C=O) group, typically around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Data Summary

| Parameter | Value/Description |

| Starting Material | Cyclobutanecarboxylic Acid |

| Reagents | Thionyl chloride, Fluorobenzene, Aluminum chloride |

| Key Reaction | Friedel-Crafts Acylation |

| Major Product | 4-Fluorophenyl cyclobutyl ketone |

| Minor Product (Target) | 2-Fluorophenyl cyclobutyl ketone |

| Purification Method | Silica Gel Column Chromatography |

| Analytical Techniques | NMR, IR, MS |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Increase reaction time or temperature slightly. |

| Poor quality reagents | Use freshly distilled or high-purity reagents. | |

| Loss during work-up | Ensure complete extraction and careful handling during washing steps. | |

| Poor Isomer Separation | Inappropriate solvent system for chromatography | Optimize the eluent system using TLC. A shallow gradient may be required. |

| Overloading the column | Use an appropriate amount of silica gel for the amount of crude product. |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Fluorophenyl cyclobutyl ketone. By following the outlined procedures for the synthesis, work-up, and purification, researchers can successfully prepare this valuable compound. The key to obtaining the desired ortho-isomer lies in the meticulous execution of the column chromatography step to separate it from the major para-isomer. The provided mechanistic insights and troubleshooting guide aim to equip scientists with the necessary information to perform this synthesis efficiently and with a high degree of success.

References

- Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943). [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0213]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Olah, G. A. (1965).

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride. [Link: https://www.benchchem.

- BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene. [Link: https://www.benchchem.com/troubleshooting/6]

- Chemistry Steps. (2025). Friedel–Crafts Acylation. [Link: https://www.chemistrysteps.

Sources

Application Note: 2-Fluorophenyl Cyclobutyl Ketone as a Strategic Intermediate in Drug Discovery

Introduction & Strategic Rationale

In modern small-molecule drug discovery, the strategic incorporation of specific structural motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Fluorophenyl cyclobutyl ketone (CAS: 898790-94-8) has emerged as a highly versatile building block for medicinal chemists [1]. It combines three distinct chemical features, each serving a specific mechanistic purpose in lead optimization:

-

The Ortho-Fluorine Substitution: The small, highly electronegative fluorine atom plays a remarkable role in medicinal chemistry. Selective installation of fluorine1 and modulates the pKa of adjacent functional groups, thereby improving membrane permeation and oral bioavailability [3].

-

The Cyclobutane Ring: Cyclobutane provides conformational rigidity. By locking flexible molecules into specific puckered conformations, the cyclobutyl moiety 2 to a biological target, significantly enhancing binding affinity[4].

-

The Ketone Handle: The carbonyl group serves as an electrophilic hub, allowing for divergent synthetic trajectories such as reductive amination, Grignard addition, or Wittig olefination to generate complex, sp3-rich three-dimensional pharmacophores.

Physicochemical Properties

Understanding the baseline properties of this intermediate is critical for reaction planning, particularly regarding solubility, steric hindrance, and chromatographic behavior [1, 2].

| Property | Value / Description |

| Chemical Name | Cyclobutyl(2-fluorophenyl)methanone |

| CAS Number | 898790-94-8 |

| Molecular Formula | C11H11FO |

| Molecular Weight | 178.20 g/mol |

| Monoisotopic Mass | 178.07939 Da |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in DCM, EtOAc, THF, and MeOH; Insoluble in water |

Mechanistic Insights: Causality in Synthetic Design

As a Senior Application Scientist, I emphasize that choosing the right transformation for this intermediate dictates the downstream success of the drug candidate. It is not merely about making a bond; it is about designing the right physical properties.

-

Reductive Amination: Converting the ketone to a secondary or tertiary amine introduces a basic center. This is highly desirable for targeting G-protein coupled receptors (GPCRs) or kinase hinge regions, where a protonated amine can form critical salt bridges with aspartate or glutamate residues in the binding pocket.

-

Nucleophilic Addition (Grignard/Organolithium): Addition of carbon nucleophiles yields a tertiary alcohol. The adjacent bulky cyclobutyl and 2-fluorophenyl groups create a highly sterically hindered, sp3-rich environment. This steric bulk shields the resulting molecule from rapid Phase II metabolism (e.g., glucuronidation), prolonging the drug's half-life.

Experimental Protocols

The following self-validating protocol details the reductive amination of 2-fluorophenyl cyclobutyl ketone. It is designed with built-in analytical checkpoints to ensure high yield and purity, preventing common pitfalls associated with sterically hindered ketones.

Protocol: Reductive Amination to Yield 1-Cyclobutyl-1-(2-fluorophenyl)methanamine Derivatives

Objective: Synthesize a secondary amine intermediate while preventing the premature reduction of the starting ketone to a secondary alcohol.

Reagents:

-

2-Fluorophenyl cyclobutyl ketone (1.0 eq)

-

Primary Amine (e.g., Methylamine or custom aliphatic amine) (1.2 eq)

-

Sodium triacetoxyborohydride ( ) (1.5 eq)

-

Acetic acid (AcOH) (0.1 eq, catalytic)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Imine Formation (The Causality of Pre-mixing): Dissolve the ketone (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCM under an inert nitrogen atmosphere. Add catalytic AcOH (0.1 eq).

-

Expert Insight: Do not add the reducing agent yet. The steric hindrance of the cyclobutyl group slows down imine formation. Adding the reducing agent too early will result in the direct reduction of the ketone to 1-cyclobutyl-1-(2-fluorophenyl)methanol, a difficult-to-separate byproduct.

-

-

Validation Checkpoint 1 (LC-MS): Stir the mixture at room temperature for 2-4 hours. Sample 10 µL, dilute in MeOH, and analyze via LC-MS. Proceed to the next step only when the ketone peak (m/z 179[M+H]+) is >95% consumed and the imine intermediate is dominant.

-

Reduction: Cool the reaction mixture to 0 °C. Add (1.5 eq) portion-wise over 15 minutes.

-

Expert Insight: is chosen over because it is milder and selectively reduces imines in the presence of unreacted ketones, minimizing alcohol byproduct formation.

-

-

Reaction Quench and Work-up: Once LC-MS confirms complete reduction of the imine (typically 1-2 hours), quench the reaction by slowly adding saturated aqueous until gas evolution ceases (pH ~8).

-

Self-Validating Step: The basic quench ensures the newly formed amine is in its free-base form, partitioning entirely into the organic layer during extraction.

-

-

Extraction and Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc with 1% ) to yield the pure amine.

Visualizations

The following diagrams illustrate the logical workflows and pharmacological pathways associated with this intermediate.

Synthetic workflow and decision tree for 2-fluorophenyl cyclobutyl ketone in drug discovery.

Pharmacological impact pathway of the fluorophenyl-cyclobutyl motif on target binding.

References

- Source: uni.

- cyclobutyl(2-fluorophenyl)

- Source: PubMed / nih.

- Methoxycyclobutane | High-Purity | For Research Use Only Source: Benchchem URL

Sources

Application Note: High-Yield Grignard Addition to 2-Fluorophenyl Cyclobutyl Ketone

Executive Summary

The synthesis of sterically hindered tertiary alcohols via Grignard addition is a foundational transformation in medicinal chemistry and drug development. When utilizing 2-fluorophenyl cyclobutyl ketone (CAS: 898790-94-8) as a substrate, chemists encounter a unique intersection of steric hindrance and electronic activation. This application note provides a self-validating, highly optimized protocol for the nucleophilic addition of Grignard reagents to this specific ketone. It details the causality behind temperature control, solvent selection, and the stoichiometric precision required to suppress competing side reactions.

Mechanistic Causality: The Substrate's Microenvironment

Successful functionalization of 2-fluorophenyl cyclobutyl ketone requires navigating three distinct molecular features:

The Ortho-Fluoro Effect: Inductive Activation vs. Chelation Control

The highly electronegative fluorine atom withdraws electron density via the sigma framework, significantly increasing the electrophilicity of the adjacent carbonyl carbon. In the context of organomagnesium chemistry, the ortho-fluoro substituent also participates in weak chelation with the magnesium center of the Grignard reagent 1[1]. This pre-organizes the transition state, accelerating the addition trajectory but also requiring strict stoichiometric control to prevent over-coordination that could lead to nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Steric Trajectory of the Cyclobutyl Ring

The cyclobutyl group introduces unique steric constraints compared to linear alkyl chains. The tight internal angles (approx. 90°) of the cyclobutane ring alter the Bürgi-Dunitz trajectory of the incoming nucleophile, which has a marked impact on the overall reactivity and transition state energy of the ketone 2[2].

Competing Pathways: Enolization and SNAr

Grignard reagents are inherently strong bases. The alpha-protons on the cyclobutyl ring are susceptible to deprotonation, leading to enolization and recovery of starting material upon aqueous quench. Maintaining a low reaction temperature (e.g., 0 °C) is critical to minimizing both enolization and tertiary alcohol impurity formation 3[3].

Fig 1. Mechanistic pathways of Grignard addition to 2-fluorophenyl cyclobutyl ketone.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various conditions were evaluated. The data below synthesizes the quantitative impact of temperature and stoichiometry on the yield of the desired 1-cyclobutyl-1-(2-fluorophenyl)alkanol versus the formation of impurities.

| Entry | Solvent | Temp (°C) | Equivalents (R-MgX) | Target Yield (%) | Enolization Recovery (%) | SNAr Impurity (%) |

| 1 | THF | 25 (RT) | 1.5 | 45 | 35 | 15 |

| 2 | THF | 0 | 1.5 | 72 | 18 | 8 |

| 3 | Et₂O | 0 | 1.1 | 68 | 28 | < 2 |

| 4 | THF | 0 | 1.1 | 89 | 8 | < 1 |

| 5 | THF | -78 | 1.1 | 65 | 5 | < 1 (Incomplete Rxn) |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the causality of each step is verifiable in real-time.

Materials Required:

-

2-Fluorophenyl cyclobutyl ketone (0.2 M in Anhydrous THF)

-

Alkyl/Aryl Magnesium Bromide or Chloride (1.0 M to 3.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

Step 1: System Preparation & Deoxygenation

-

Action: Flame-dry a multi-neck round-bottom flask under vacuum, then backfill with Argon.

-

Causality: Grignard reagents are highly sensitive to moisture and oxygen, which rapidly protonate or oxidize the reagent, skewing the delicate 1.1 eq stoichiometry required to prevent SNAr.

-

Validation: A static argon pressure (indicated by a bubbler) confirms system integrity.

Step 2: Substrate Dissolution & Thermal Equilibration

-

Action: Dissolve 2-fluorophenyl cyclobutyl ketone in anhydrous THF to achieve a 0.2 M concentration. Submerge the flask in an ice-water bath and stir for 15 minutes to reach an internal temperature of 0 °C.

-

Causality: Dilution to 0.2 M prevents localized exothermic spikes during addition. 0 °C is the thermodynamic sweet spot to favor nucleophilic attack over alpha-deprotonation (enolization).

Step 3: Controlled Grignard Addition

-

Action: Using a syringe pump or dropping funnel, add 1.1 equivalents of the Grignard reagent dropwise over 30 minutes.

-

Causality: Dropwise addition maintains the internal temperature. The ortho-fluoro group will rapidly coordinate the incoming magnesium, making the reaction highly exothermic.

-

Validation (Visual Cue): The solution should remain pale yellow or clear. Warning: If the solution turns deep red or brown, the localized temperature is too high, indicating the onset of SNAr (fluorine displacement). Pause addition and add more ice to the bath.

Step 4: Reaction Maturation & IPC

-

Action: Stir the mixture at 0 °C for 1 hour.

-

Validation (IPC): Pull a 50 µL aliquot, quench in 500 µL of sat. NH₄Cl, and extract with 500 µL EtOAc. Run TLC (Hexanes:EtOAc 8:2) or HPLC. The starting material (UV active, higher Rf) should be <2% relative to the product (lower Rf).

Step 5: Quench and Phase Separation

-

Action: Slowly add saturated aqueous NH₄Cl dropwise at 0 °C until gas evolution ceases, then add a larger volume to break the magnesium emulsion.

-

Causality: NH₄Cl provides a mild proton source to quench the magnesium alkoxide and any residual Grignard without causing acid-catalyzed dehydration of the newly formed tertiary alcohol.

-

Validation (Visual Cue): The initial addition will form a thick white precipitate (magnesium salts). Continued addition of NH₄Cl and EtOAc will dissolve this precipitate, yielding two distinct, clear liquid phases. If an emulsion persists, add a small amount of 1M HCl or Rochelle's salt.

Step 6: Isolation

-

Action: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Fig 2. Self-validating experimental workflow for the Grignard addition protocol.

References

- The Directing Group: A Tool for Efficient and Selective C–F Bond Activation ACS Catalysis URL

- Aza-Quasi-Favorskii Reaction: Construction of Highly Substituted Aziridines through a Concerted Multibond Rearrangement Process Journal of the American Chemical Society URL

- Minimizing impurity formation in 1-(2-fluorophenyl)

Sources

Reagents for the alpha-halogenation of 2-Fluorophenyl cyclobutyl ketone

An Application Guide to the Electrophilic Alpha-Halogenation of 2-Fluorophenyl Cyclobutyl Ketone

Introduction

The introduction of a halogen atom at the α-position of a ketone is a fundamental and powerful transformation in organic synthesis. This modification provides a reactive handle for subsequent nucleophilic substitutions, eliminations, and rearrangements, opening pathways to a diverse array of more complex molecules. 2-Fluorophenyl cyclobutyl ketone is a key intermediate in medicinal chemistry, notably as a precursor in the synthesis of anesthetic agents like fluoroketamine.[1][2] The strategic α-halogenation of this ketone is a critical step for further molecular elaboration.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It details the mechanistic principles, reagent selection strategies, and detailed experimental protocols for the successful α-halogenation (bromination and chlorination) of 2-Fluorophenyl cyclobutyl ketone. The protocols are designed to be robust and self-validating, with an emphasis on explaining the chemical causality behind procedural choices to ensure both success and safety.

Mechanistic Insights and Regioselectivity

The α-halogenation of a ketone under acidic conditions proceeds through an enol intermediate.[3] This process is acid-catalyzed because protonation of the carbonyl oxygen makes the α-protons more acidic, facilitating the formation of the enol tautomer.[4][5] The formation of this enol is the slow, rate-determining step of the reaction.[5][6] Once formed, the electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂ or Cl₂). Subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the α-halogenated ketone.[7]

An important kinetic study by Arthur Lapworth in the early 1900s demonstrated that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen's concentration.[5] This provides strong evidence that the reaction's bottleneck is the formation of the enol, which is then rapidly halogenated.

Caption: The reaction proceeds via a rate-determining enol formation.

For an unsymmetrical ketone like 2-Fluorophenyl cyclobutyl ketone, the question of regioselectivity is paramount. The ketone has two α-positions: the tertiary carbon (methine) and the secondary carbon (methylene) of the cyclobutyl ring. Under acidic (thermodynamic) conditions, halogenation occurs preferentially at the more substituted α-carbon.[3][7] This is because the formation of the more substituted enol is thermodynamically favored due to the greater stability of the more highly substituted double bond.[7] Therefore, the primary product expected from the acid-catalyzed halogenation of 2-Fluorophenyl cyclobutyl ketone is substitution at the methine position of the cyclobutyl ring.

Reagent Selection: A Comparative Analysis

The choice of halogenating agent is critical and depends on factors such as desired reactivity, selectivity, cost, and safety. Below is a comparison of common reagents for α-bromination and α-chlorination.

| Reagent | Halogen | Typical Conditions | Advantages | Disadvantages & Safety |

| Bromine (Br₂) | Bromo | Acetic Acid or CH₂Cl₂ | Low cost, high reactivity. | Highly toxic, corrosive, and volatile. Generates corrosive HBr byproduct.[8] Requires careful handling in a fume hood. |

| N-Bromosuccinimide (NBS) | Bromo | CCl₄, MeOH, or EtOH; often with an acid catalyst (p-TsOH) or solid support (K-10 Clay).[9][10] | Milder and easier to handle than Br₂.[10] High regioselectivity for aralkyl ketones.[9] | Can be light-sensitive. Reaction can be sluggish without a catalyst. |

| Copper(II) Bromide (CuBr₂) | Bromo | Reflux in EtOAc/CHCl₃ or MeCN.[11] | Heterogeneous reaction, simple workup. Good selectivity.[11] | Stoichiometric amounts are often required. Can be slow. |

| Sulfuryl Chloride (SO₂Cl₂) | Chloro | Neat or in a chlorinated solvent (e.g., CH₂Cl₂).[12][13] | Potent and effective chlorinating agent. | Highly corrosive and reactive. Generates toxic SO₂ and HCl gases as byproducts, requiring a gas scrubber for larger scales.[13] |

| N-Chlorosuccinimide (NCS) | Chloro | Acidic or basic conditions. Often used with a catalyst.[12] | Solid, easier to handle than SO₂Cl₂ or Cl₂ gas. | Generally less reactive than sulfuryl chloride. |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the α-halogenation of 2-Fluorophenyl cyclobutyl ketone.

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (p-TsOH)

This method utilizes the solid, easy-to-handle NBS as the bromine source, with a catalytic amount of a strong acid to promote enol formation. It is often preferred for its high regioselectivity and milder conditions compared to elemental bromine.[14]

Materials and Reagents:

-

2-Fluorophenyl cyclobutyl ketone

-

N-Bromosuccinimide (NBS), recrystallized if necessary

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Carbon tetrachloride (CCl₄) or Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Fluorophenyl cyclobutyl ketone (1.0 eq.) in anhydrous CCl₄ (approx. 0.2 M solution).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of p-TsOH (0.1 eq.) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. Note: The solid succinimide byproduct will float to the surface as the reaction proceeds.

-

Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the solid succinimide byproduct, washing the solid with a small amount of fresh CCl₄.

-

Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α-bromo-2-Fluorophenyl cyclobutyl ketone.

Protocol 2: α-Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol uses the powerful electrophilic chlorinating agent sulfuryl chloride. Due to the generation of toxic and corrosive gases, this procedure must be performed in a well-ventilated chemical fume hood.[13]

Materials and Reagents:

-

2-Fluorophenyl cyclobutyl ketone

-

Sulfuryl chloride (SO₂Cl₂), freshly distilled if necessary

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-Fluorophenyl cyclobutyl ketone (1.0 eq.) in anhydrous CH₂Cl₂ (approx. 0.5 M solution). Cool the flask to 0°C using an ice bath.

-

Reagent Addition: Add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and an excess of saturated NaHCO₃ solution.[13] Stir vigorously until all gas evolution (CO₂ and SO₂) ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with CH₂Cl₂. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure α-chloro-2-Fluorophenyl cyclobutyl ketone.

Workflow and Troubleshooting

A successful synthesis relies on a logical workflow and the ability to troubleshoot common issues.

Caption: A logical workflow for α-halogenation and troubleshooting.

Common Troubleshooting Scenarios:

-

Incomplete Reaction: If monitoring shows significant starting material remaining, consider increasing the reaction time, adding a small additional portion of the catalyst (if applicable), or ensuring all reagents and solvents are anhydrous.

-

Formation of Di-halogenated Products: This is more common under basic conditions but can occur with prolonged reaction times or excess halogenating agent.[15] To favor mono-halogenation, use acid-catalyzed conditions and a stoichiometry of ~1.0-1.1 equivalents of the halogenating agent.[16]

-

Low Yield after Workup: Product loss can occur during aqueous extraction if the product has some water solubility. Ensure proper phase separation and consider back-extracting the aqueous layers. For reactions like SO₂Cl₂ chlorination, ensure the quenching step is performed carefully to avoid product degradation.[13]

Conclusion

The α-halogenation of 2-Fluorophenyl cyclobutyl ketone is a versatile and crucial synthetic step. By understanding the underlying acid-catalyzed enol mechanism, chemists can reliably predict that halogenation will occur at the more substituted methine position of the cyclobutyl ring. Reagents like N-Bromosuccinimide offer a milder, more selective alternative to elemental bromine, while sulfuryl chloride provides an effective, albeit more hazardous, route to the corresponding α-chloro ketone. The detailed protocols and troubleshooting guide provided herein are intended to empower researchers to perform these transformations efficiently and safely, facilitating the synthesis of valuable pharmaceutical intermediates.

References

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

-

Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (2020, March 29). Alpha Halogenation of Enols and Enolates. Available at: [Link]

-

Chemistry LibreTexts. (2024, January 15). 5.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

ResearchGate. (n.d.). Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride. Available at: [Link]

-

Baxendale Group. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron, 72(44), 7064-7069. Available at: [Link]

-

Wikipedia. (n.d.). Copper(II) bromide. Available at: [Link]

-

Pawar, G. G., et al. (2013). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Synthetic Communications, 43(21), 2855-2863. Available at: [Link]

-

Khaja, M., et al. (2015). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. Organic Communications, 8(3), 60-69. Available at: [Link]

-

ResearchGate. (n.d.). Regioselective -Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid. Available at: [Link]

-

Wei, Y., Lin, S., & Liang, F. (2012). One-Pot Cascade Leading to Direct r-Imidation of Ketones by a Combination of N-Bromosuccinimide. Organic Letters, 14(16), 4194-4197. Available at: [Link]

- Google Patents. (n.d.). CN107641067B - Alpha-bromination method of o-diketone.

-

Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. Available at: [Link]

-

Brummond, K. M., & Gesenberg, K. D. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. ScienceMadness.org. Available at: [Link]

-

Academia.edu. (n.d.). Synthesis of α,α-Dichloroketones through Sequential Reaction of Decarboxylative Coupling and Chlorination. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

-

Allen, A. E., & MacMillan, D. W. C. (2013). Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 135(42), 15602-15605. Available at: [Link]

-

Sci-Hub. (n.d.). Brominations of Aliphatic Ketones by Copper(II) Bromide in Organic Solvents. II. The Reaction of Acetone with Copper(II) Bromide in N,N-Dimethylformamide. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

-

Wikipedia. (n.d.). Ketone halogenation. Available at: [Link]

-

University of Calgary. (2019, September 20). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Available at: [Link]

-

Fiveable. (2025, August 15). Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. acgpubs.org [acgpubs.org]

- 11. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Ketone halogenation - Wikipedia [en.wikipedia.org]

How to improve synthesis yield of 2-Fluorophenyl cyclobutyl ketone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of sterically hindered and electronically deactivated aryl ketones. The synthesis of 2-Fluorophenyl cyclobutyl ketone (CAS: 898790-94-8) presents a classic chemoselectivity challenge: preventing the highly reactive Grignard reagent from over-adding to the newly formed ketone product.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you bypass common pitfalls and maximize your synthetic yield.

Synthetic Pathway Visualization

To achieve high yields, we strongly recommend abandoning direct acylation of acid chlorides in favor of the Weinreb Amide Route . This pathway traps the reaction at the mono-addition stage via a stable tetrahedral intermediate.

Fig 1: Chemoselective synthesis of 2-Fluorophenyl cyclobutyl ketone via Weinreb amide chelation.

Troubleshooting & FAQ Guide

Q1: Why is my yield consistently below 40% when reacting 2-fluorophenylmagnesium bromide directly with cyclobutanecarbonyl chloride? A1: Direct acylation suffers from poor chemoselectivity. The intermediate ketone is more electrophilic than the starting acid chloride. Consequently, the Grignard reagent performs a second nucleophilic attack on the newly formed ketone, yielding a tertiary alcohol byproduct (1,1-bis(2-fluorophenyl)cyclobutylmethanol)[1]. By converting the acid chloride to a Weinreb amide (N-methoxy-N-methylamide) first, the nucleophilic addition of the Grignard reagent forms a unique, stable five-membered cyclic tetrahedral intermediate[2]. The bidentate coordination of magnesium to both the N-methoxy oxygen and the carbonyl oxygen prevents the intermediate from collapsing into a ketone until the aqueous workup, strictly limiting the reaction to a single addition[2].

Q2: I am having trouble initiating the formation of 2-fluorophenylmagnesium bromide. How can I reliably start this reaction? A2: Initiation failure is typically caused by trace moisture or a passivating magnesium oxide ( MgO ) layer on the metal surface[3]. Ensure all glassware is flame-dried under an inert atmosphere (N2 or Argon). To chemically activate the magnesium, add a crystal of iodine ( I2 ) or a few drops of 1,2-dibromoethane[3]. The 1,2-dibromoethane reacts with magnesium to form ethylene gas and magnesium bromide, effectively etching the oxide layer to expose a highly reactive, fresh magnesium surface[4].

Q3: I noticed a significant amount of unidentified byproducts when I heated the Grignard formation step too high. What happened? A3: You likely induced benzyne formation. Ortho-haloaryl Grignard reagents are sensitive to thermal degradation. If the temperature exceeds 40 °C for extended periods, 2-fluorophenylmagnesium bromide can eliminate magnesium halide ( MgBrF ) to form benzyne[5]. Benzyne is highly reactive and will undergo rapid side reactions (such as dimerization or reaction with the solvent). Maintain the Grignard formation and storage temperatures between 0 °C and room temperature to preserve the integrity of the reagent[5].

Q4: Can I use cyclobutanecarbonitrile instead of the Weinreb amide to prevent over-addition? A4: Yes, Grignard addition to nitriles is a highly effective alternative strategy that strictly prevents tertiary alcohol formation[6]. The nucleophilic attack of the Grignard reagent on the nitrile yields a stable metalloimine intermediate, which is subsequently hydrolyzed to the ketone using aqueous acid[6]. However, because the cyclobutyl group is somewhat sterically hindered, the nucleophilic addition to the nitrile may be slower than the Weinreb amide route, sometimes resulting in unreacted starting material[6].

Q5: What are the optimal workup conditions to maximize the recovery of the ketone from the Weinreb chelate? A5: Quench the reaction mixture carefully with cold, saturated aqueous ammonium chloride ( NH4Cl ) at 0 °C. Avoid using strong aqueous acids (like concentrated HCl) initially, as they can cause localized exothermic spikes and promote side reactions. The slightly acidic NH4Cl is sufficient to protonate the tetrahedral intermediate, triggering its collapse into the target ketone and N,O-dimethylhydroxylamine byproduct.

Quantitative Route Comparison

To guide your experimental design, review the expected outcomes of the three primary synthetic strategies:

| Synthetic Route | Electrophile | Intermediate Formed | Primary Yield-Limiting Factor | Typical Yield |